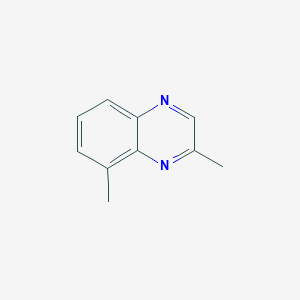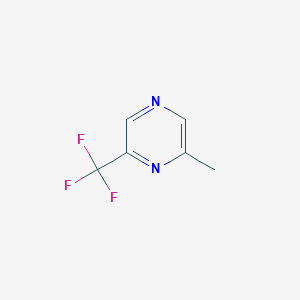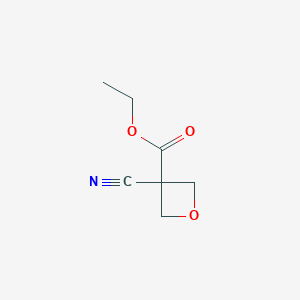
(R)-1-(methoxycarbonyl)azetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(methoxycarbonyl)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is highly efficient and provides a direct route to functionalized azetidines.
Industrial Production Methods
Industrial production of azetidine derivatives often involves the use of microwave irradiation and solid supports to enhance reaction efficiency and yield. For example, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been reported as an effective method .
Chemical Reactions Analysis
Types of Reactions
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include functionalized azetidines, oxetanes, and various substituted derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(methoxycarbonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar reactivity but lacking the methoxycarbonyl group.
Oxetane derivatives: Four-membered oxygen-containing heterocycles that share some reactivity characteristics with azetidines.
Aziridines: Three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Uniqueness
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a methoxycarbonyl group and a carboxylic acid group. These functional groups enhance its reactivity and make it a versatile intermediate for further chemical transformations .
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2R)-1-methoxycarbonylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)7-3-2-4(7)5(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
UMTGFXBGKMEXAO-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)N1CC[C@@H]1C(=O)O |
Canonical SMILES |
COC(=O)N1CCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11919502.png)


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)



![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)
![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)
